Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

Description

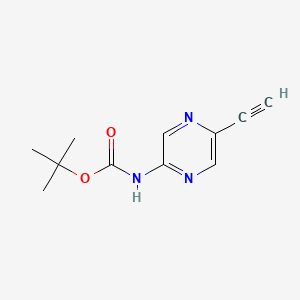

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a carbamate-protected heterocyclic compound featuring a pyrazine core substituted with an ethynyl group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 2. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol (calculated based on structural analysis). The Boc group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses .

This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and macrocyclic compounds.

Properties

IUPAC Name |

tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJMWGIHBJWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazinyl ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, dihydropyrazine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to act as a protecting group for amines, facilitating the selective modification of functional groups during chemical reactions. This property is particularly useful in peptide synthesis where the stability and ease of removal under mild conditions are crucial .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Palladium-catalyzed | 105 °C, 2.5 hours in 1,4-dioxane | 75% |

| Pyridine reaction | 50 °C, 2 hours | Variable |

Biological Applications

Enzyme Mechanisms and Biochemical Probes

The compound is utilized in studying enzyme mechanisms due to its ability to interact with specific molecular targets. Its ethynyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. This characteristic makes it a valuable probe in biochemical assays aimed at understanding enzyme functions and interactions .

Neuroprotective Properties

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes. These effects are attributed to the compound's ability to reduce pro-inflammatory cytokines and oxidative stress markers .

Pharmaceutical Applications

Key Intermediate in Drug Development

In the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its role as a building block in drug development is underscored by its structural versatility and reactivity .

Case Study: Inhibition of Enzymatic Activity

A study explored the inhibitory effects of related carbamate compounds on β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The results demonstrated that these compounds could potentially modulate enzyme activity, suggesting therapeutic implications for cognitive disorders .

Mechanism of Action

The mechanism of action of tert-butyl (5-ethynylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The pyrazinyl ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl (5-ethynylpyrazin-2-yl)carbamate with structurally analogous tert-butyl carbamate derivatives:

Key Observations:

- Functional Groups: The ethynyl group in the target compound distinguishes it from analogs with cyanoethyl (electron-withdrawing) or nitrophenyl (electron-deficient) substituents.

- Reactivity: Ethynyl groups enable click chemistry, whereas nitro or cyano groups are more suited for nucleophilic substitutions or reductions. Pyrazine derivatives are less common in kinase inhibitors compared to pyrimidine-based compounds, which dominate in kinase-binding motifs .

Stability and Toxicity

- Stability: The Boc group in the target compound is acid-labile, requiring neutral conditions for storage. A related compound, tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, is incompatible with strong oxidizers and bases, suggesting similar precautions for the target compound .

- Toxicity: No specific data exists for the target compound, but tert-butyl carbamates generally exhibit low acute toxicity.

Biological Activity

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 8197173

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the pyrazinyl ring can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its efficacy in enzyme inhibition is crucial for its potential therapeutic applications, particularly in conditions where enzyme dysregulation is a factor.

Table 1: Enzyme Inhibition Data

Case Studies

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. The compound demonstrated a significant reduction in cell death and inflammation markers, suggesting potential use in Alzheimer's disease management . -

SARS-CoV Protease Inhibition :

Another study evaluated the compound's inhibitory effect on SARS-CoV 3CL protease, showing promising results that indicate its potential as a therapeutic agent against viral infections .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, further investigations are required to establish a comprehensive safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.